molecular formula C5H12ClNO2 B1281883 METHYL D-HOMOALANINATE HCL CAS No. 85774-09-0

METHYL D-HOMOALANINATE HCL

Cat. No.: B1281883
CAS No.: 85774-09-0
M. Wt: 153.61 g/mol
InChI Key: AHAQQEGUPULIOZ-PGMHMLKASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-Methyl 2-aminobutanoate hydrochloride is a chiral amine derivative with significant applications in organic synthesis and pharmaceutical chemistry. This compound is known for its role as a building block in the synthesis of various biologically active molecules and its utility in asymmetric synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Methyl 2-aminobutanoate hydrochloride typically involves the esterification of ®-2-aminobutyric acid with methanol in the presence of a strong acid catalyst such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired ester product.

Industrial Production Methods

On an industrial scale, the production of ®-Methyl 2-aminobutanoate hydrochloride can be achieved through continuous flow processes that allow for the efficient and scalable synthesis of the compound. These methods often involve the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

®-Methyl 2-aminobutanoate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the amino group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents such as thionyl chloride can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of ®-Methyl 2-aminobutanoate hydrochloride can yield ®-2-aminobutanone, while reduction can produce ®-2-aminobutanol.

Scientific Research Applications

®-Methyl 2-aminobutanoate hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.

    Industry: The compound is used in the production of fine chemicals and as a precursor for various industrially relevant compounds.

Mechanism of Action

The mechanism of action of ®-Methyl 2-aminobutanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate for enzymatic reactions, leading to the formation of biologically active metabolites. Additionally, it can bind to receptors and modulate their activity, thereby influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • ®-2-Aminobutyric acid
  • (S)-2-Aminobutanamide hydrochloride
  • ®-2-Aminobutanamide hydrochloride

Uniqueness

®-Methyl 2-aminobutanoate hydrochloride is unique due to its specific chiral configuration and its ability to serve as a versatile intermediate in the synthesis of a wide range of biologically active compounds. Its distinct chemical properties and reactivity make it a valuable tool in both academic research and industrial applications.

Properties

IUPAC Name

methyl (2R)-2-aminobutanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2.ClH/c1-3-4(6)5(7)8-2;/h4H,3,6H2,1-2H3;1H/t4-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHAQQEGUPULIOZ-PGMHMLKASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C(=O)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20534599
Record name Methyl (2R)-2-aminobutanoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20534599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85774-09-0
Record name Methyl (2R)-2-aminobutanoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20534599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl (2R)-2-aminobutanoate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Following the procedure for the preparation of methyl amino(cyclopropyl)acetate hydrochloride but substituting alpha-aminobutyric acid and making non-critical variations provided the title compound as a solid: MS (ESI+) for C5H11NO2 m/z 235 (2M+H)+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
METHYL D-HOMOALANINATE HCL
Reactant of Route 2
Reactant of Route 2
METHYL D-HOMOALANINATE HCL
Reactant of Route 3
Reactant of Route 3
METHYL D-HOMOALANINATE HCL
Reactant of Route 4
Reactant of Route 4
METHYL D-HOMOALANINATE HCL
Reactant of Route 5
Reactant of Route 5
METHYL D-HOMOALANINATE HCL
Reactant of Route 6
Reactant of Route 6
METHYL D-HOMOALANINATE HCL

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.